Cas no 1270502-14-1 (2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol)

2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol
- AKOS006370876
- 1270502-14-1
- EN300-1828542
-
- インチ: 1S/C10H11NOS/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2
- InChIKey: XAPWRGCKEXDDFW-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C=C1C(CO)N
計算された属性
- 精确分子量: 193.05613515g/mol
- 同位素质量: 193.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 74.5Ų
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828542-0.25g |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol |
1270502-14-1 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1828542-10.0g |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol |
1270502-14-1 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1828542-0.05g |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol |
1270502-14-1 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1828542-5g |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol |
1270502-14-1 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1828542-2.5g |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol |
1270502-14-1 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1828542-0.1g |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol |
1270502-14-1 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1828542-0.5g |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol |
1270502-14-1 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1828542-10g |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol |
1270502-14-1 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1828542-1.0g |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol |
1270502-14-1 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1828542-5.0g |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol |
1270502-14-1 | 5g |
$3520.0 | 2023-06-02 |
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
2-amino-2-(1-benzothiophen-2-yl)ethan-1-olに関する追加情報
Introduction to 2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol (CAS No. 1270502-14-1) and Its Emerging Applications in Chemical Biology
2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol, identified by the chemical identifier CAS No. 1270502-14-1, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule, featuring a bifunctional amine group and a benzothiophene moiety, presents a promising scaffold for the development of novel therapeutic agents. The benzothiophene ring system is well-documented for its presence in numerous bioactive molecules, while the secondary amine functionality offers versatility in medicinal chemistry applications.
The synthesis and characterization of 2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol have been refined through advanced organic methodologies, ensuring high purity and yield. The compound’s structural integrity has been confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analytical methods not only validate the molecular structure but also provide insights into its conformational preferences and potential interactions with biological targets.
In recent years, the pharmaceutical industry has increasingly focused on heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. Benzothiophene derivatives, in particular, have been extensively studied for their potential applications in treating neurological disorders, cancer, and infectious diseases. The presence of the benzothiophene ring in 2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol positions it as a valuable candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its dual functionalization, which allows for selective modifications at both the amine and benzothiophene positions. This flexibility is particularly advantageous in designing molecules that can interact with multiple targets or exhibit synergistic effects. For instance, the amine group can be utilized to form hydrogen bonds or salt bridges with protein surfaces, while the benzothiophene moiety can engage in π-stacking interactions or hydrophobic interactions within biological systems.
Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing 2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol derivatives to identify lead compounds with enhanced binding affinity and selectivity. Molecular docking studies have suggested that this compound may interact with enzymes such as kinases and phosphodiesterases, which are implicated in various disease pathways. Additionally, its structural features make it a potential candidate for modulating ion channels and receptors involved in neurological functions.
The pharmacological profile of 2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol has been preliminarily assessed through in vitro assays. Initial results indicate that it exhibits moderate activity against certain cancer cell lines, possibly by inhibiting key signaling pathways associated with tumor growth and metastasis. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. These findings underscore the compound’s therapeutic promise and justify further investigation into its mechanism of action.
The synthesis of analogs derived from 2-amino-2-(1-benzothiophen-2-yl)ethan-1-ol represents another avenue for expanding its pharmacological utility. By introducing variations at the benzothiophene ring or modifying the length and nature of side chains attached to the amine group, researchers can fine-tune the compound’s properties to optimize its biological activity. This approach aligns with contemporary drug discovery strategies that emphasize structure-based design and high-throughput screening.
The role of benzothiophene derivatives in medicinal chemistry continues to evolve, driven by their adaptability as pharmacological scaffolds. The unique combination of structural features found in 2-amino-2-(1-benzothiophen-2-yethyl)ethan-l ol, such as the presence of both an amine group and a benzothiophene moiety, makes it a versatile building block for innovative drug development. As research progresses, this compound is expected to contribute significantly to advancements in chemical biology and therapeutic innovation.
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